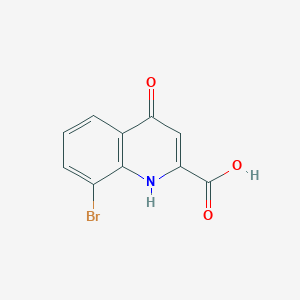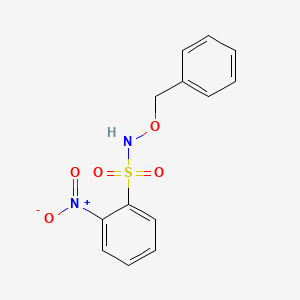
3-溴吡咯烷-2-酮
描述
3-Bromopyrrolidin-2-one is a chemical compound that is part of the pyrrolidine family, characterized by the presence of a bromine atom at the third position of the pyrrolidine ring. This compound is of interest due to its potential applications in pharmaceutical sciences and agrochemistry, as well as its utility as a building block in organic synthesis.
Synthesis Analysis
The synthesis of 3-bromopyrrolidin-2-one and its derivatives has been explored through various methods. A highly enantioselective approach for synthesizing 2-substituted 3-bromopyrrolidines involves bromoaminocyclization of olefinic amides catalyzed by amino-thiocarbamate, which can be further converted into dihydropyrroles and 2-substituted pyrrolidines . Additionally, 3-bromo-N-methylpyrrole has been synthesized using N-bromosuccinimide with a catalytic amount of PBr3, providing a pathway to various 3-substituted pyrroles . Moreover, 1-arylmethyl-2-(bromomethyl)aziridines have been transformed into 5-methoxypyrrolidin-2-ones, which are synthetically relevant .
Molecular Structure Analysis
The molecular structure of 3-bromopyrrolidin-2-one derivatives can be characterized using techniques such as X-ray crystallography. For instance, the crystal structure of related compounds, such as 3,4-dibromopyrrolidine hydrochloride, has been reported, revealing a slightly deformed envelope conformation with cis-oriented bromine atoms . These structural studies are crucial for understanding the conformation and reactivity of the bromopyrrolidine ring.
Chemical Reactions Analysis
3-Bromopyrrolidin-2-one and its derivatives participate in various chemical reactions. The compound has been used as a 3-aminopropyl carbanion equivalent in the synthesis of substituted 1-pyrrolines, demonstrating its versatility in annulation and cyclization reactions . Additionally, the presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions, which can be utilized to synthesize a wide range of pyrrole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopyrrolidin-2-one derivatives are influenced by the presence of the bromine atom and the pyrrolidine ring. These compounds typically exhibit good solubility in common organic solvents and may display a range of boiling and melting points depending on the substitution pattern. The bromine atom also imparts reactivity towards nucleophiles, making these compounds valuable intermediates in organic synthesis. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state properties of these compounds .
科学研究应用
对映选择性合成
陈、周和杨(2012年)的研究探讨了合成2-取代3-溴吡咯烷的对映选择性方法。该方法涉及氨基硫代氨酸酯催化的溴氨基环化反应,产生可转化为其他有用构建块如二氢吡咯烷和2-取代吡咯烷的吡咯烷产物(Chen, Zhou, & Yeung, 2012)。
合成3-氨基-2-甲基吡咯烷
D’hooghe、Aelterman和de Kimpe(2009年)开发了一种涉及还原环闭合和γ-乙酰氧基-α-氯酮亚胺的O-去保护的新协议,导致3-氨基-2-甲基吡咯烷的合成。该过程包括将环扩展为3-溴吡咯烷,以及最终还原偶氮基团(D’hooghe, Aelterman, & de Kimpe, 2009)。
亲电体诱导的环扩展
Van Brabandt和Kimpe(2005年)展示了一种从4-(1-氯烷基)吡咯烷-2-酮合成3,4-顺-4-异丙烯基氮杂环丙烷-2-酮的途径。该方法导致吡咯烷-2-酮和5-溴吡咯烷-2-酮的合成,展示了3-溴吡咯烷-2-酮在环扩展反应中的多功能性(Van Brabandt & Kimpe, 2005)。
合成1-取代-3-溴吡咯烷
Ruopp、Schilling和Brown(1967年)描述了1-取代-3-溴吡咯烷的制备,强调了它们对中枢神经系统的生理活性。他们的工作提出了一种用于卤代吡咯烷合成的独特技术(Ruopp, Schilling, & Brown, 1967)。
与血清蛋白的相互作用
Kunjithapatham等人(2013年)研究了全身给予3-溴丙酸(3-BrPA)时其毒性缺乏的机制。他们的研究揭示了3-BrPA选择性地与血清蛋白相互作用,有助于在全身给药中某些剂量下保持其无毒性(Kunjithapatham et al., 2013)。
钯介导芳基化
Cabello-Sanchez等人(2007年)探讨了溴苯与杂环二胺(包括3-氨基吡咯烷)的钯介导反应。该研究为了解3-溴吡咯烷在复杂化学过程中的行为提供了见解,这对于理解反应的化学选择性至关重要(Cabello-Sanchez et al., 2007)。
抗癌潜力
Pichla等人(2019年)报道了转移性前列腺癌细胞对3-溴丙酸(3-BP)的敏感性,突出了其作为抗癌药物的潜力。该研究表明,3-BP在治疗转移性前列腺癌和限制转移方面可能是有效的(Pichla et al., 2019)。
安全和危害
作用机制
Target of Action
3-Bromopyrrolidin-2-one is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
Pyrrolidine alkaloids, from which 3-bromopyrrolidin-2-one is derived, are known to interact with various biological targets to exert their effects . The specific interaction of 3-Bromopyrrolidin-2-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidine alkaloids, the parent compounds of 3-Bromopyrrolidin-2-one, are known to affect various biochemical pathways . .
Result of Action
Pyrrolidine alkaloids, from which 3-bromopyrrolidin-2-one is derived, are known to exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
属性
IUPAC Name |
3-bromopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-3-1-2-6-4(3)7/h3H,1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDRYJFYUWXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435581 | |
| Record name | 3-bromopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrrolidin-2-one | |
CAS RN |
40557-20-8 | |
| Record name | 3-bromopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)






![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)

